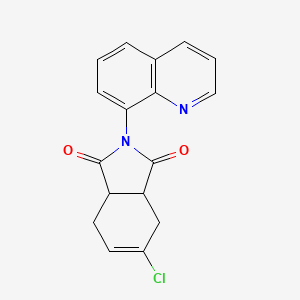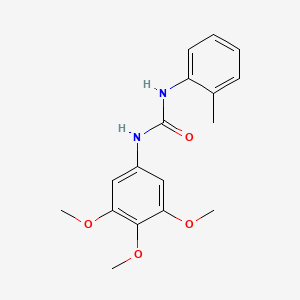![molecular formula C26H19BrN2O2 B4967706 N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide, also known as BNVB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BNVB is a synthetic compound that was first synthesized in 2009 by a group of researchers at the University of California, San Francisco. Since then, BNVB has been extensively studied for its biological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves its ability to bind to specific protein targets in cells. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to bind to several proteins, including tubulin, histone deacetylases, and heat shock proteins. By binding to these proteins, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide can modulate their activity and affect various cellular processes, including cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects on cells. In cancer cells, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has also been shown to have anti-inflammatory effects in other cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide is its high affinity for specific protein targets, which makes it a useful tool for studying the function of these proteins in cells. However, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments with N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide.
Direcciones Futuras
There are several future directions for research on N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide. One area of interest is the development of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide derivatives with improved solubility and bioavailability for use in drug discovery. Another area of interest is the identification of additional protein targets for N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide, which could lead to the discovery of new therapeutic uses for the compound. Finally, further studies are needed to fully understand the mechanisms of action of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 2-naphthylamine to form 2-(4-bromophenyl)acetanilide. This intermediate is then reacted with benzoyl chloride to form N-(2-(4-bromophenyl)acetamido)benzamide. Finally, this compound is reacted with 2-naphthyl isocyanate to form the final product, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide.
Aplicaciones Científicas De Investigación
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has also been studied for its potential use in drug discovery, as it has been shown to bind to specific protein targets with high affinity.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O2/c27-22-13-10-18(11-14-22)16-24(29-25(30)20-7-2-1-3-8-20)26(31)28-23-15-12-19-6-4-5-9-21(19)17-23/h1-17H,(H,28,31)(H,29,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQRMSLGUXPQSC-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)
![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)

![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)
